molecular formula C26H28N2O4 B2943869 ethyl 4-[(cyclohexylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate CAS No. 1114835-34-5

ethyl 4-[(cyclohexylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate

Cat. No.: B2943869
CAS No.: 1114835-34-5
M. Wt: 432.52
InChI Key: SNMUIIQROYDXHL-UHFFFAOYSA-N
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Description

Ethyl 4-[(cyclohexylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(cyclohexylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl and cyclohexylcarbamoyl groups. The final step involves the esterification of the carboxylate group with ethanol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(cyclohexylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially increasing the compound’s stability.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.

Scientific Research Applications

Ethyl 4-[(cyclohexylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-[(cyclohexylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a key enzyme in a pathogen, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Ethyl 4-[(cyclohexylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxides: Studied for their antimicrobial properties.

    Tetrahydroquinolines: Explored for their anticancer potential.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-2-31-26(30)19-13-14-22-21(15-19)24(16-23(28-22)18-9-5-3-6-10-18)32-17-25(29)27-20-11-7-4-8-12-20/h3,5-6,9-10,13-16,20H,2,4,7-8,11-12,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMUIIQROYDXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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